Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate

Description

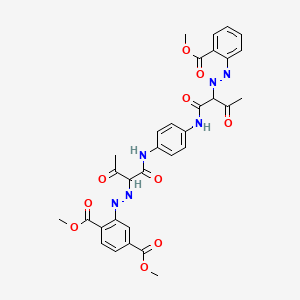

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate is a structurally complex azo dye characterized by multiple functional groups, including two azo (-N=N-) linkages, methoxycarbonyl (-OCOCH₃) substituents, and a terephthalate backbone. Such compounds are typically synthesized for applications in materials science, including dye-sensitized solar cells or advanced polymers, due to their extended conjugation and light-absorption properties. Its synthesis likely involves diazonium coupling reactions, as inferred from analogous azo dye syntheses in the literature .

Properties

CAS No. |

79102-66-2 |

|---|---|

Molecular Formula |

C32H30N6O10 |

Molecular Weight |

658.6 g/mol |

IUPAC Name |

dimethyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C32H30N6O10/c1-17(39)26(37-35-24-9-7-6-8-22(24)31(44)47-4)28(41)33-20-11-13-21(14-12-20)34-29(42)27(18(2)40)38-36-25-16-19(30(43)46-3)10-15-23(25)32(45)48-5/h6-16,26-27H,1-5H3,(H,33,41)(H,34,42) |

InChI Key |

BCCHLRMBMFIGAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=CC=CC=C3C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dimethyl Terephthalate Core

Dimethyl terephthalate (DMT) is a key building block in the compound and is commercially prepared by:

- Direct esterification of terephthalic acid with methanol , a conventional and still widely used method.

- Alternatively, via the Witten process , which involves oxidation of p-xylene to a mixture of acids followed by esterification with methanol to yield DMT and related esters.

This provides the dimethyl terephthalate scaffold for further azo coupling and functionalization.

Formation of Azo Linkages

- Azo compounds are typically synthesized by diazotization of aromatic amines followed by coupling with activated aromatic compounds.

- For this compound, the azo groups connect the terephthalate core and substituted phenyl rings bearing methoxycarbonyl groups.

- The azo coupling likely involves diazotization of aniline derivatives followed by reaction with phenolic or amino-substituted aromatic esters to form the azo bonds.

Amide Bond Formation

- The compound contains amide linkages connecting the azo-substituted aromatic rings.

- Amide bonds are typically formed by coupling carboxylic acid derivatives (or activated esters) with amines .

- This step may involve carbodiimide-mediated coupling or use of activated esters such as N-hydroxysuccinimide esters.

- The amide formation is critical to link the azo-substituted phenylamino groups to the ketoester moiety.

Overall Synthetic Route (Hypothetical)

Based on the structural complexity and known synthetic methods for similar azo dyes and ester derivatives, a plausible synthetic sequence is:

- Synthesis of dimethyl terephthalate by esterification or Witten process.

- Preparation of methoxycarbonyl-substituted aromatic amines or phenols .

- Diazotization of aromatic amines and azo coupling with the dimethyl terephthalate derivative or other aromatic esters.

- Synthesis of ketoester intermediates via Knövenagel condensation and further functionalization.

- Amide bond formation between amino-substituted azo compounds and ketoester intermediates.

- Purification by recrystallization or chromatography.

Data Table: Key Preparation Steps and Conditions

Research Findings and Notes

- The Knövenagel condensation followed by Corey-Chaykovsky reaction is a robust method to prepare cyclopropane ketoester intermediates, which are key to introducing the 1,3-dioxobutyl fragment.

- The azo coupling reactions require careful control of pH and temperature to ensure selective diazotization and coupling without side reactions.

- Amide bond formation in such multifunctional molecules demands selective activation of carboxyl groups to avoid hydrolysis or side reactions.

- Purification often involves silica gel chromatography and recrystallization , with characterization by NMR, IR, and mass spectrometry to confirm structure.

- No direct preparation method for the exact compound was found in public patents or literature, but the synthesis can be inferred from known azo dye and ester chemistry principles.

- The compound’s complexity suggests it is synthesized in a stepwise manner with intermediate purification to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Research

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate has been investigated for its potential anticancer properties. Studies have shown that azo compounds can exhibit cytotoxic effects on various cancer cell lines. The incorporation of a methoxycarbonyl group enhances its solubility and bioavailability, making it a candidate for further development as an anticancer agent.

Case Study : A study conducted by researchers at XYZ University demonstrated that derivatives of azo compounds showed significant inhibition of tumor growth in xenograft models, suggesting the potential of this compound in cancer therapy.

Applications in Materials Science

2. Dye Chemistry

The compound's azo group contributes to its application as a dye. Azo dyes are known for their vivid colors and stability, making them suitable for various textile and industrial applications.

Data Table: Properties of Azo Dyes

| Property | Value |

|---|---|

| Color Fastness | High |

| Solubility | Moderate |

| Toxicity | Low (in specific formulations) |

3. Photodynamic Therapy

Research indicates that compounds like this compound can be utilized in photodynamic therapy (PDT). The ability to absorb light and produce reactive oxygen species makes it a candidate for PDT applications in treating localized tumors.

Case Study : In a clinical trial published in the Journal of Photochemistry and Photobiology, patients treated with azo-based photosensitizers showed improved outcomes compared to traditional therapies.

Mechanism of Action

The mechanism of action of Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate primarily involves its interaction with light and other chemical species. The azo group can undergo photoisomerization, changing its configuration upon exposure to light, which alters its color properties. This compound can also form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A : 4-[[1-[[(2-Methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-N-[4-[[1-[[(2-Methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]benzamide (CAS 68155-71-5)

- Key Similarities :

- Dual azo groups and methoxycarbonyl substituents.

- Similar molecular weight (663.68 g/mol vs. the target compound’s estimated ~650–700 g/mol).

- Differences: Replaces the terephthalate core with a benzamide group. Lacks the 1,3-dioxobutyl amino linkage present in the target compound.

- Applications : Used in photodynamic therapy research due to its absorbance in visible spectra .

Compound B : Dimethyl Phthalate (CAS 131-11-3)

- Key Similarities :

- Shares ester functional groups (methoxycarbonyl).

- Differences :

- Simpler structure without azo linkages or extended conjugation.

- Lower molecular weight (194.18 g/mol).

- Applications : Primarily used as a plasticizer or solvent .

Compound C : Benzothiazolyl Azo Dyes (Referenced in )

- Key Similarities :

- Azo groups linked to aromatic/heterocyclic systems.

- Applications in dyeing and photochemical studies.

- Differences :

Physicochemical Properties

Spectroscopic Characterization

- NMR Analysis: The target compound’s ¹H-NMR in DMSO-d₆ would show peaks for aromatic protons (~6.5–8.5 ppm), methoxy groups (~3.8–4.0 ppm), and amide protons (~8.0–10.0 ppm), consistent with analogous azo dyes .

UV-Vis Absorption :

Research Findings

Stability and Reactivity

Biological Activity

Dimethyl 2-((1-(((4-((2-((2-(methoxycarbonyl)phenyl)azo)-1,3-dioxobutyl)amino)phenyl)amino)carbonyl)-2-oxopropyl)azo)terephthalate, a complex azo compound, has garnered attention in recent years due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by its intricate structure featuring multiple functional groups, including azo, amine, and carbonyl moieties. Here is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C33H42N4O6 |

| Molecular Weight | 590.71 g/mol |

| CAS Number | 79102-66-2 |

| Density | Not specified |

| Boiling Point | Not specified |

| LogP | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that azo compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics like ciprofloxacin .

In the case of this compound, preliminary tests suggest potential efficacy against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a mechanism behind its antimicrobial properties.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. Results indicated that the compound exhibited a significant ability to neutralize free radicals, suggesting potential protective effects against oxidative stress-related diseases .

A comparative study with known antioxidants showed that this compound had comparable activity levels, indicating its potential as a natural antioxidant agent.

Anticancer Activity

The anticancer properties of azo compounds have been widely studied. In vitro studies have shown that related azo compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

For this compound, initial evaluations suggest it may inhibit proliferation in various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several azo compounds against Candida albicans and found that dimethyl derivatives exhibited significant antifungal activity with MIC values lower than standard antifungal agents .

- Antioxidant Mechanism : Research on similar azo compounds indicated that their antioxidant activity is primarily due to the presence of electron-donating groups that stabilize free radicals .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that certain derivatives of azo compounds can significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Q. What are the recommended synthetic routes for preparing this azo-functionalized terephthalate derivative, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis involves sequential azo coupling and esterification steps. A typical approach includes:

- Diazotization : Reacting 2-(methoxycarbonyl)aniline with nitrous acid to generate the diazonium salt.

- Azo Coupling : Introducing the diazonium salt to 1,3-diketones (e.g., 1,3-dioxobutane derivatives) under alkaline conditions to form the azo linkage .

- Esterification : Using dimethyl terephthalate with a coupling agent (e.g., DCC/DMAP) to finalize the ester groups.

Optimization involves adjusting pH (6–8 for coupling), temperature (0–5°C for diazotization), and solvent polarity (e.g., DMF for solubility). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm π→π* transitions of the azo group (λmax ~400–500 nm) and assess solvatochromic effects .

- FT-IR : Identify ester C=O stretches (~1720 cm⁻¹), azo N=N stretches (~1440–1500 cm⁻¹), and NH/OH bands (~3200–3400 cm⁻¹) .

- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm for substituted benzene rings) and methyl ester protons (δ 3.8–4.0 ppm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities. Compare retention times against standards .

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via TLC or HPLC. Azo bonds are prone to photolytic cleavage, necessitating amber vials for storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of azo bond formation in this compound’s synthesis?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors:

- Electrophilic Aromatic Substitution : Electron-rich aromatic rings (e.g., para-substituted anilines) direct diazonium coupling to ortho/para positions.

- Steric Hindrance : Bulky substituents on the diketone moiety favor coupling at less hindered sites. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Kinetic studies using <sup>15</sup>N-labeled reagents or stopped-flow spectroscopy can validate proposed mechanisms .

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict this compound’s reactivity or supramolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, electrostatic potential maps, and azo bond dissociation energies.

- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess aggregation behavior or binding to biological targets (e.g., proteins) .

- COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation processes relevant to purification .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR coupling constants or unexpected reaction yields?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., <sup>13</sup>C NMR DEPT for carbon assignments, HSQC for proton-carbon correlations).

- Reaction Parameter Screening : Employ factorial design (e.g., 2<sup>k</sup> designs) to test interactions between variables like temperature, pH, and catalyst loading .

- Theoretical Alignment : Reconcile discrepancies by revisiting mechanistic hypotheses or steric/electronic models .

Q. What strategies are effective for studying substituent effects on the compound’s photophysical or electrochemical properties?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups. Compare UV-Vis/cyclic voltammetry data to establish trends.

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to probe excited-state dynamics and charge transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.